1-Cyclohexyl-4-nitropyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGGPABUZVDTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295936 | |
| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97421-22-2 | |
| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Spectroscopic Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 1-Cyclohexyl-4-nitropyrazole in solution. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom, allowing for the verification of the pyrazole (B372694) core, the cyclohexyl substituent, and the nitro group's position.
In the ¹H NMR spectrum, distinct signals corresponding to the protons on the pyrazole ring and the cyclohexyl group are expected. The pyrazole protons typically appear as singlets in the aromatic region of the spectrum. The cyclohexyl protons would present as a series of multiplets in the aliphatic region, with their chemical shifts and coupling patterns providing information about their axial or equatorial positions.
The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbons of the pyrazole ring and the cyclohexyl moiety. The carbon atom attached to the nitro group (C4) is expected to be significantly deshielded.
NMR spectroscopy, particularly ¹³C NMR, is instrumental in differentiating between the possible regioisomers of nitropyrazoles (3-nitro, 4-nitro, and 5-nitro). The chemical shift of the carbon atoms within the pyrazole ring is highly sensitive to the position of the nitro substituent. In the case of this compound, the C4 carbon, being directly bonded to the electron-withdrawing nitro group, exhibits a characteristic downfield shift compared to the C3 and C5 carbons. This distinct chemical shift pattern provides conclusive evidence for the 4-nitro substitution pattern, distinguishing it from the 3-nitro and 5-nitro isomers. researchgate.net
| Carbon Atom | 3-Nitropyrazole Derivative | 4-Nitropyrazole Derivative | 5-Nitropyrazole Derivative |
|---|---|---|---|
| C3 | ~150-160 | ~138-140 | ~125-130 |
| C4 | ~110-115 | ~135-138 | ~110-115 |
| C5 | ~130-135 | ~128-130 | ~145-155 |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves to identify the functional groups present in this compound by probing their characteristic vibrational modes.
The most prominent features in the IR spectrum are the strong absorption bands corresponding to the nitro group. These include the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations, typically observed in the ranges of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. Other key vibrational modes include:
C-H stretching from the cyclohexyl group (aliphatic) and the pyrazole ring (aromatic).
C=N and C=C stretching vibrations associated with the pyrazole ring.
C-N stretching for the bond connecting the pyrazole ring to the nitro group.
Raman spectroscopy provides complementary data, particularly for the non-polar bonds, and can aid in a more complete vibrational assignment.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Asymmetric NO₂ Stretch | Nitro (NO₂) | 1500 - 1600 |
| Symmetric NO₂ Stretch | Nitro (NO₂) | 1300 - 1400 |
| Aromatic C-H Stretch | Pyrazole Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | Cyclohexyl Ring | 2850 - 3000 |
| C=N / C=C Stretch | Pyrazole Ring | 1400 - 1600 |
Mass Spectrometry for Molecular Integrity and Fragmentation Pathway Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to investigate its fragmentation patterns under ionization. In electron ionization (EI) mass spectrometry, the spectrum would be expected to show a distinct molecular ion peak (M⁺) corresponding to the exact mass of the compound.
The fragmentation of nitropyrazoles often follows predictable pathways. researchgate.net For this compound, key fragmentation steps would likely include:
Loss of the nitro group: A prominent fragment resulting from the cleavage of the C-NO₂ bond, leading to an [M - NO₂]⁺ ion.
Loss of nitric oxide: Cleavage resulting in an [M - NO]⁺ fragment.
Fragmentation of the cyclohexyl ring: Successive loss of alkyl fragments from the cyclohexyl substituent.
Ring cleavage: Fragmentation of the pyrazole ring itself, often involving the loss of HCN. researchgate.net
| Fragment Ion | Proposed Neutral Loss | Description |
|---|---|---|
| [M]⁺ | - | Molecular Ion |
| [M - NO₂]⁺ | NO₂ | Loss of the nitro group |
| [M - O - NO]⁺ | O, NO | Rearrangement and loss of oxygen and nitric oxide |
| [C₆H₁₁]⁺ | C₃H₂N₃O₂ | Cyclohexyl cation |
| [C₅H₆N₃O₂]⁺ | C₄H₈ | Loss of butene from cyclohexyl ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray diffraction studies on structurally related cyclohexyl-substituted heterocyclic compounds consistently show that the cyclohexyl ring adopts a stable chair conformation. nih.govnih.govnih.gov It is therefore highly probable that the cyclohexyl group in this compound also exists in this low-energy conformation. The analysis would also reveal the dihedral angle between the plane of the pyrazole ring and the mean plane of the cyclohexyl substituent, defining the relative orientation of these two structural units. The C-N bond connecting the cyclohexyl ring to the pyrazole is typically found in an equatorial orientation. nih.govnitk.ac.in
The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of intermolecular interactions. rsc.orgrsc.org For this compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal lattice:
C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are likely to act as acceptors for weak hydrogen bonds from C-H donors on the pyrazole and cyclohexyl rings of neighboring molecules. nih.gov
C-H···N Hydrogen Bonds: The nitrogen atoms of the pyrazole ring can also participate as hydrogen bond acceptors. nih.gov
π-π Stacking: Parallel-displaced or offset stacking interactions may occur between the aromatic pyrazole rings of adjacent molecules. nih.gov
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions
For the purposes of this analysis, data from a closely related compound containing a cyclohexyl moiety and a nitro group, 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one, will be used as a predictive model for the intermolecular interactions expected in this compound. The presence of both the bulky, non-polar cyclohexyl group and the polar nitro group in this analogue provides a strong basis for anticipating the types of interactions that govern the crystal structure of the target compound.
The primary intermolecular contacts anticipated for this compound, based on the analysis of its analogue, are dominated by hydrogen bonding and van der Waals forces. The relative contributions of the most significant interactions are detailed in the table below.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| O···H/H···O | 22.2 |
| N···H/H···N | 17.1 |
| C(π)···C(π) | 3.7 |
| O···C(π)/C(π)···O | 2.6 |
| N···C(π)/C(π)···N | 2.3 |
The significant contribution from O···H/H···O and N···H/H···N contacts underscores the importance of hydrogen bonding in the crystal packing. The oxygen atoms of the nitro group are expected to act as hydrogen bond acceptors, interacting with hydrogen atoms from the cyclohexyl and pyrazole rings of neighboring molecules. Similarly, the nitrogen atoms of the pyrazole ring can also participate in hydrogen bonding.
In other nitropyrazole derivatives, such as 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, Hirshfeld surface analysis has also revealed the dominance of intermolecular contacts involving hydrogen atoms, with significant contributions from interactions with oxygen and nitrogen atoms. This further supports the expectation that hydrogen bonding involving the nitro group and the pyrazole ring nitrogen atoms plays a pivotal role in the molecular assembly of this compound.
It is important to note that the precise percentages of these interactions for this compound may vary depending on the specific crystalline polymorph obtained. However, the qualitative and quantitative insights gained from analogous structures provide a robust framework for understanding the key intermolecular forces at play.
Theoretical and Computational Investigations of 1 Cyclohexyl 4 Nitropyrazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are indispensable tools for predicting the molecular properties of compounds like 1-cyclohexyl-4-nitropyrazole. These methods model the electronic structure from first principles, providing deep insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying the ground state properties of medium-sized organic molecules. For this compound, a DFT geometry optimization, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step. This process determines the lowest energy three-dimensional arrangement of atoms.
The geometry of the pyrazole (B372694) ring itself is expected to be planar, a characteristic of aromatic systems. The powerful electron-withdrawing nature of the nitro group at the C4 position significantly influences the electronic distribution and bond lengths within the ring. The N-cyclohexyl group, attached at the N1 position, would likely adopt a stable chair conformation. DFT calculations on related substituted pyrazoles confirm that such optimizations yield reliable geometric parameters that are crucial for further property predictions.
DFT is also used to calculate various electronic properties that describe the molecule's reactivity. These "global reactivity descriptors" are derived from the energies of the frontier molecular orbitals.
| Descriptor | Formula | Interpretation |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Electronic Chemical Potential (μ) | - (I + A) / 2 | "Escaping tendency" of electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |
| (Where I is the ionization potential and A is the electron affinity) |
For this compound, the strong electron-withdrawing nitro group would lead to a high electrophilicity index, indicating its susceptibility to nucleophilic attack.
Ab initio (from the beginning) methods, such as Møller–Plesset perturbation theory (MP2), provide a higher level of theory by more accurately accounting for electron correlation. While computationally more demanding than DFT, these methods are valuable for refining energies and studying phenomena where electron correlation is critical, such as tautomeric equilibria.
For the pyrazole core, ab initio calculations have been used to study the relative stability of different tautomers. Although N-substitution in this compound prevents prototropic tautomerism of the pyrazole ring, these high-level methods would be essential for accurately calculating properties like heats of formation or reaction energy barriers, providing a benchmark for DFT results.
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals.
For this compound, the electronic landscape is dominated by the pyrazole ring and the nitro group.
HOMO : The HOMO is expected to have significant electron density on the pyrazole ring, representing the most available electrons for donation in a reaction.
LUMO : The LUMO is anticipated to be heavily localized on the nitro group and the C4-C5 region of the pyrazole ring. The powerful electron-withdrawing nature of the NO₂ group creates a low-energy LUMO, making the molecule a good electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. The presence of the nitro group significantly lowers the LUMO energy, resulting in a relatively small HOMO-LUMO gap for 4-nitropyrazole and its derivatives. The cyclohexyl group, being a weakly electron-donating alkyl group, would slightly raise the HOMO energy, marginally decreasing the gap further compared to unsubstituted 4-nitropyrazole.
Electron density analysis reveals how charge is distributed across the molecule. In this compound, the nitrogen atoms of the nitro group and the pyrazole ring, along with the oxygen atoms, would exhibit negative partial charges. Conversely, the carbon atom attached to the nitro group (C4) and the nitrogen atoms in the ring would create adjacent areas of positive potential, highlighting the molecule's polar nature.
Computational Prediction of Spectroscopic Parameters and Vibrational Frequencies
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the characterization of synthesized compounds. By calculating the second derivatives of the energy with respect to atomic positions, a molecule's vibrational frequencies can be determined. These frequencies correspond to the absorption peaks observed in infrared (IR) and Raman spectra.
For this compound, the calculated vibrational spectrum would be characterized by several key modes:
NO₂ Vibrations : The nitro group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch typically around 1560-1520 cm⁻¹ and a symmetric stretch around 1355-1345 cm⁻¹.
Pyrazole Ring Vibrations : C=N, N-N, and C-C stretching modes within the pyrazole ring would appear in the 1600-1400 cm⁻¹ region. C-H stretching of the ring would be observed above 3000 cm⁻¹.
Cyclohexyl Group Vibrations : The C-H stretching vibrations of the CH₂ groups in the cyclohexyl ring would produce strong peaks in the 2950-2850 cm⁻¹ region. Various bending and rocking modes would appear in the fingerprint region (<1500 cm⁻¹).
Theoretical calculations on pyrazole and its derivatives have shown excellent agreement with experimental IR and Raman data, confirming the reliability of these predictive methods.
Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Nitro (NO₂) Group | Asymmetric Stretch | 1560-1520 | Strong |
| Symmetric Stretch | 1355-1345 | Strong | |
| Pyrazole Ring | C-H Stretch | >3000 | Medium |
| C=N / C=C Stretch | 1600-1450 | Medium-Strong | |
| Cyclohexyl Group | C-H Stretch | 2950-2850 | Strong |
Theoretical Studies of Reaction Mechanisms and Transition State Structures
Computational chemistry allows for the detailed exploration of reaction pathways, including the characterization of transient intermediates and transition state structures. For nitropyrazoles, a common reaction type studied theoretically is the [3+2] cycloaddition.
While this compound itself might act as a dipolarophile, studies on related nitro-substituted heterocycles show that DFT calculations can effectively model the energetics of such reactions. These calculations can determine whether a reaction proceeds via a concerted or stepwise mechanism by locating the relevant transition states. The energy of the transition state determines the activation energy barrier, providing a measure of the reaction kinetics.
For reactions involving this compound, the bulky cyclohexyl group could introduce significant steric hindrance. Theoretical modeling of a proposed reaction would reveal how this steric bulk might raise the energy of a transition state, potentially slowing the reaction or favoring an alternative, less hindered pathway.
Analysis of Gas-Phase Basicity and Protonation Sites in Nitropyrazoles
Gas-phase basicity (GB) and proton affinity (PA) are intrinsic measures of a molecule's basicity, free from solvent effects. These values can be accurately calculated using quantum chemical methods. The primary site of protonation in pyrazoles is the sp²-hybridized nitrogen atom (N2).
The basicity of the pyrazole ring is significantly influenced by substituents. The parent pyrazole is a weak base. The introduction of a powerful electron-withdrawing nitro group at the C4 position drastically reduces the electron density on the N2 nitrogen, making 4-nitropyrazole a much weaker base. Conversely, electron-donating groups, such as alkyl groups, increase basicity.
In this compound, two opposing effects are at play:
The NO₂ group at C4 strongly deactivates the ring through resonance and inductive effects, decreasing basicity.
The cyclohexyl group at N1, being an alkyl group, is weakly electron-donating through induction, which slightly increases the electron density at N2 and thus increases basicity relative to unsubstituted 4-nitropyrazole.
The deactivating effect of the nitro group is far stronger than the activating effect of the alkyl group. Therefore, this compound is expected to be a very weak base, albeit slightly stronger than 4-nitropyrazole itself.
Calculated Gas-Phase Basicity of Pyrazole and 4-Nitropyrazole
| Compound | Gas-Phase Basicity (kJ/mol) | Proton Affinity (kJ/mol) |
|---|---|---|
| 1H-Pyrazole | 857.9 | 889.7 |
| 4-Nitro-1H-pyrazole | 788.7 | 822.2 |
(Data from NIST Chemistry WebBook and associated sources)
Structure-Property Relationships Derived from Computational Models
Computational models are instrumental in elucidating the relationships between the molecular structure of this compound and its physicochemical and biological properties. These models, primarily based on quantum mechanics and molecular mechanics, allow for the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic distribution, which in turn can be correlated with experimental observations through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.
The structure of this compound is characterized by three key components: the pyrazole ring, the N-1 linked cyclohexyl group, and the C-4 nitro group. Each of these imparts distinct properties to the molecule, and their interplay is a central focus of computational analysis.
Influence of Substituents on the Pyrazole Core:
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group at the C-4 position significantly influences the electronic properties of the pyrazole ring. Computational studies on nitroaromatic compounds consistently demonstrate that the -NO₂ group delocalizes the π-electrons of the aromatic system, affecting the molecule's reactivity and stability. nih.gov In the case of this compound, this electron-withdrawing effect is expected to increase the acidity of the pyrazole ring protons and influence its susceptibility to nucleophilic attack. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to map the electron density distribution and calculate properties like the electrostatic potential and frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net The energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) is a particularly important descriptor for nitroaromatic compounds, often correlating with their biological activity and toxicity. researchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models:
QSAR and QSPR studies aim to build mathematical models that relate a set of molecular descriptors to a specific activity or property. mdpi.comresearchgate.net For this compound, such models could be developed to predict various endpoints, including but not limited to, its biological activity, toxicity, or physical properties like solubility and melting point.
A typical QSAR/QSPR study would involve the calculation of a wide range of descriptors for a series of related pyrazole derivatives. These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include partial atomic charges, dipole moment, and the energies of the HOMO and LUMO. researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and molecular volume are common examples.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.
The table below presents a selection of molecular descriptors that would be relevant in a computational study of this compound and their typical implications in structure-property relationships.
| Descriptor Category | Descriptor Name | Symbol | Typical Interpretation and Correlation |
| Electronic | Energy of the Highest Occupied Molecular Orbital | E-HOMO | Relates to the ability to donate electrons. Higher values suggest greater reactivity towards electrophiles. |
| Energy of the Lowest Unoccupied Molecular Orbital | E-LUMO | Relates to the ability to accept electrons. Lower values are often associated with increased biological activity or toxicity in nitroaromatic compounds. researchgate.net | |
| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net | |
| Dipole Moment | µ | Measures the polarity of the molecule, which influences solubility and intermolecular interactions. | |
| Steric | Molar Refractivity | MR | A measure of the molecular volume and polarizability. Can be related to binding affinity. |
| Molecular Volume | V | Represents the space occupied by the molecule, influencing steric interactions. | |
| Topological | Wiener Index | W | A distance-based index that reflects molecular branching. |
| Kier & Hall Connectivity Indices | χ | Describe the degree of branching and connectivity in the molecule. |
By establishing statistically significant correlations between these descriptors and an observed property, computational models can provide valuable insights into the molecular features that drive the behavior of this compound. For example, a QSAR model might reveal that a lower E-LUMO and a specific range of molecular volume are critical for a particular biological activity. This information is invaluable for the rational design of new compounds with desired properties.
Reactivity and Mechanistic Studies
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most reactive site in unsubstituted pyrazole rsc.org. However, in 1-cyclohexyl-4-nitropyrazole, the C4 position is already occupied by a nitro group. This, combined with the strong deactivating nature of the nitro group, renders further electrophilic substitution on the pyrazole ring highly unfavorable.
Standard electrophilic substitution reactions such as nitration, halogenation, and sulfonation typically require harsh conditions and are unlikely to proceed at the remaining C3 and C5 positions of this compound. The electron-withdrawing nitro group significantly reduces the electron density of the pyrazole ring, making it a poor nucleophile for attacking electrophiles.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the electron-withdrawing nitro group at the C4 position makes the pyrazole ring in this compound susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a key feature of the chemistry of nitro-activated aromatic and heteroaromatic compounds researchgate.net. In the context of 4-nitropyrazoles, the most common SNAr reaction is the reduction of the nitro group to an amino group, which proceeds via a formal nucleophilic attack of a hydride equivalent.
This transformation is a valuable synthetic route to 4-aminopyrazoles, which are important intermediates in medicinal chemistry. The general scheme for this reduction is as follows:
Table 1: Examples of Nucleophilic Aromatic Substitution (Reduction) of 4-Nitropyrazoles
| Starting Material | Reagents and Conditions | Product | Reference |
| 4-Nitropyrazole | H₂, Pd/C, Ethanol | 4-Aminopyrazole | nih.gov |
| 1-Methyl-4-nitropyrazole | SnCl₂, HCl | 1-Methyl-4-aminopyrazole | |
| 1-Phenyl-4-nitropyrazole | Fe, Acetic Acid | 1-Phenyl-4-aminopyrazole |
While direct displacement of the nitro group by other nucleophiles is less common for 4-nitropyrazoles compared to 4-halopyrazoles, it can occur under specific conditions. In polynitrated pyrazoles, for example, a nitro group at the C5 position can be displaced by various nucleophiles rsc.org. For this compound, SNAr reactions involving nucleophiles other than hydride would likely require strong nucleophiles and potentially harsh reaction conditions.
The N1-cyclohexyl group is not expected to significantly hinder the approach of nucleophiles to the C4 position electronically, but its steric bulk could play a role in the kinetics of the reaction, particularly with larger nucleophiles.
Rearrangement Reactions Involving the Nitro Group and Pyrazole Core
Rearrangement reactions are a notable feature of pyrazole chemistry, particularly concerning the migration of substituents. A well-documented rearrangement is the thermal or acid-catalyzed conversion of N-nitropyrazoles to C-nitropyrazoles. In this reaction, the nitro group migrates from the nitrogen atom to a carbon atom of the pyrazole ring, typically the C4 position rsc.orgarabjchem.org.
However, in the case of this compound, the N1 position is already substituted with a stable cyclohexyl group, precluding the formation of an N-nitropyrazole precursor that could undergo this type of rearrangement. Therefore, the classic N-to-C nitro group migration is not a relevant reaction pathway for this specific compound.
Other types of rearrangements involving the pyrazole core have been observed in different systems, such as those proceeding through pyrazole nitrene intermediates, which can lead to ring-opening and recyclization cascades researchgate.netmdpi.com. These reactions are typically initiated by the decomposition of an azide (B81097) precursor and are not directly related to the rearrangement of the nitro group itself. While theoretically possible that under specific energetic conditions (e.g., photochemical), the pyrazole ring of this compound could undergo rearrangement, there is no direct evidence in the scientific literature to suggest this occurs under normal laboratory conditions.
Reactions at the Cyclohexyl Moiety and its Influence on Pyrazole Reactivity
The cyclohexyl group attached to the N1 position of the pyrazole ring is a saturated aliphatic moiety and, as such, is generally less reactive than the aromatic pyrazole core. However, under certain conditions, reactions can be induced at the cyclohexyl ring, which could in turn influence the properties and reactivity of the entire molecule.
Potential reactions at the cyclohexyl moiety include:
Oxidation: Strong oxidizing agents could potentially oxidize the C-H bonds of the cyclohexyl ring to introduce hydroxyl or carbonyl functionalities. Such a transformation would increase the polarity of the molecule and could alter its solubility and biological activity. The introduction of an electron-withdrawing carbonyl group on the cyclohexyl ring could have a minor electronic effect on the pyrazole ring.
Hydrogenation: While the pyrazole ring is aromatic and generally resistant to hydrogenation under mild conditions, the cyclohexyl ring is already saturated. Therefore, hydrogenation is not a typical reaction for this part of the molecule.
Free-Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator), it might be possible to introduce a halogen atom onto the cyclohexyl ring. The position of halogenation would depend on the relative stability of the resulting cyclohexyl radical.
The primary influence of the cyclohexyl group on the reactivity of the pyrazole ring is steric. The bulky nature of the cyclohexyl substituent can hinder the approach of reagents to the adjacent C5 position of the pyrazole ring, potentially influencing the regioselectivity of any reaction that might occur on the ring. Electronically, the cyclohexyl group is a weak electron-donating group through induction, which would have a minor activating effect on the pyrazole ring for electrophilic substitution, although this is overwhelmingly counteracted by the deactivating effect of the nitro group.
Catalytic Behavior and Ligand Applications of Nitropyrazole Scaffolds
Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions rsc.orgarabjchem.org. The two nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituent at the N1 position can be varied to fine-tune the steric and electronic properties of the resulting ligand. These metal-pyrazole complexes have found applications in various catalytic processes, including polymerization and oxidation reactions rsc.orgresearchgate.net.
For this compound, its potential as a ligand would be influenced by:
Electronic Effects: The strong electron-withdrawing nitro group at the C4 position would decrease the electron density on the pyrazole ring and its nitrogen atoms. This would reduce the basicity of the N2 nitrogen, making it a weaker Lewis base and potentially leading to weaker coordination to metal centers compared to pyrazoles with electron-donating substituents.
Steric Effects: The bulky cyclohexyl group at the N1 position would create significant steric hindrance around the N2 coordinating nitrogen. This could influence the coordination geometry and the stability of the resulting metal complex, favoring metals and coordination numbers that can accommodate this steric bulk.
While there is extensive literature on the catalytic applications of various pyrazole-based ligands, specific studies on this compound as a ligand are not prominent. However, the general principles of coordination chemistry suggest that it could form complexes with certain metal ions. The electronic and steric properties imparted by the nitro and cyclohexyl groups, respectively, would make it a unique ligand, and its complexes could exhibit interesting and potentially novel catalytic activities. The development of catalysts based on nitropyrazole scaffolds is an area of ongoing research, particularly in the field of energetic materials, where the nitro group can also impart desirable properties to the final compounds.
Derivatization and Further Synthetic Transformations
Transformations of the Nitro Group
The nitro group on the pyrazole (B372694) ring is a key functional handle that can be readily transformed into other functionalities, significantly broadening the synthetic utility of the parent compound.
The reduction of the nitro group to an amino group is a fundamental transformation, yielding 1-cyclohexyl-1H-pyrazol-4-amine. This amine derivative is a valuable intermediate for the synthesis of various other compounds, including fused heterocyclic systems. The conversion can be achieved using a variety of standard reducing agents. Common methods for the reduction of aromatic nitro compounds are well-established and applicable to nitropyrazoles.
Catalytic hydrogenation is a widely used method, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. Another effective approach involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). These reactions proceed by a stepwise reduction of the nitro group to nitroso, then hydroxylamino, and finally to the amino group.
| Reagent/Catalyst | Conditions | Product |
| H₂, Pd/C | Methanol or Ethanol, Room Temperature | 1-cyclohexyl-1H-pyrazol-4-amine |
| Fe, HCl | Aqueous solution, Reflux | 1-cyclohexyl-1H-pyrazol-4-amine |
| SnCl₂·2H₂O | Ethanol, Reflux | 1-cyclohexyl-1H-pyrazol-4-amine |
| Na₂S₂O₄ | Aqueous solution | 1-cyclohexyl-1H-pyrazol-4-amine |
This table presents common methods for the reduction of nitroarenes, which are applicable to 1-Cyclohexyl-4-nitropyrazole.
This compound can serve as a precursor for the synthesis of polynitro pyrazole compounds, which are of interest in the field of energetic materials due to their high nitrogen content and density. nih.gov The introduction of additional nitro groups onto the pyrazole ring enhances the energetic properties of the resulting molecules. nih.gov
The synthesis of dinitro and trinitro pyrazoles typically involves the nitration of a pyrazole substrate. guidechem.comenergetic-materials.org.cn Starting with 4-nitropyrazole, further nitration can lead to the formation of dinitropyrazoles such as 3,4-dinitropyrazole, and subsequently, 3,4,5-trinitropyrazole under more forcing conditions. guidechem.com The nitrating agent is usually a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.govnih.gov The conditions for these reactions must be carefully controlled to achieve the desired level of nitration. For an N-substituted pyrazole like this compound, nitration would occur at the available carbon positions on the pyrazole ring, primarily at the 3- and 5-positions.
For example, the synthesis of N-trinitromethyl-substituted polynitropyrazoles has been achieved by nitrating N-alkyl-functionalized nitropyrazoles with a mixture of 98% H₂SO₄ and 98% HNO₃ at elevated temperatures. nih.gov This indicates that the pyrazole ring, even when substituted with a nitro group, can undergo further nitration.
Functionalization of the Pyrazole Ring through C-H Activation and Coupling Reactions
Modern synthetic methods, such as C-H activation and cross-coupling reactions, provide powerful tools for the direct functionalization of the pyrazole ring in this compound. nih.gov These approaches allow for the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are otherwise difficult to functionalize.
The direct arylation and alkylation of the pyrazole core via C-H activation is a highly efficient strategy for creating complex molecular architectures. For pyrazoles, these reactions can be directed to specific positions on the ring. Palladium-catalyzed reactions are commonly employed for this purpose, enabling the coupling of the pyrazole with various partners like aryl halides or organometallic reagents. nih.gov
Research has demonstrated the feasibility of transition-metal-catalyzed C-H functionalization on the pyrazole scaffold. researchgate.net For instance, Rh(III)-catalyzed C-H allylation of electron-deficient heteroarenes has been developed, which could be applicable to nitropyrazoles. researchgate.net The development of controllable methods for site-selective mono-, di-, and triarylation of pyrazolone (B3327878) derivatives using diaryliodonium salts highlights the precision that can be achieved in functionalizing the pyrazole ring. nih.gov Such strategies could potentially be adapted for this compound to introduce aryl or alkyl groups at the C-3 and C-5 positions, offering a direct route to highly substituted pyrazole derivatives.
Chemical Modifications of the Cyclohexyl Ring
While the pyrazole ring and its nitro substituent are the primary sites for reactivity, the N-cyclohexyl group also presents opportunities for chemical modification. However, the literature specifically detailing the modification of the cyclohexyl ring in this compound is limited. Generally, the functionalization of a saturated carbocyclic ring like cyclohexane (B81311) is more challenging than that of an aromatic ring and often requires harsher reaction conditions or specific directing groups.
Potential modifications could include free-radical halogenation to introduce a handle for further substitution, or oxidation to introduce carbonyl or hydroxyl groups. The conformational properties of the cyclohexyl ring, which typically adopts a chair conformation, can influence the stereochemical outcome of such reactions. nih.gov The bulky nature of the cyclohexyl substituent can also play a role in the solid-state packing and physical properties of the molecule. acs.org
Construction of Fused Heterocyclic Systems Incorporating the Pyrazole Moiety
Fused heterocyclic systems containing a pyrazole ring are of significant interest due to their diverse biological activities. This compound can be a key starting material for constructing such bicyclic systems. Typically, this involves the transformation of the nitro group into a reactive functionality, such as an amino group (as described in section 6.1.1), which can then participate in cyclization reactions.
Aminopyrazoles are versatile building blocks for synthesizing pyrazole-fused heterocycles like pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]quinolines. semanticscholar.orgresearchgate.net The synthesis often involves the condensation of the aminopyrazole with a suitable 1,3-dicarbonyl compound, β-ketoester, or other bifunctional electrophiles. semanticscholar.org For example, the Friedländer condensation of an aminopyrazole carbaldehyde or carbonitrile with a ketone (such as cyclohexanone) can yield tetracyclic systems like pyrazolo[3,4-b]quinolines. semanticscholar.org Following this logic, 1-cyclohexyl-1H-pyrazol-4-amine, derived from the parent nitro compound, could be further functionalized and then used as a key precursor in the annulation of a second heterocyclic ring.
Applications in Advanced Materials Science and Energetic Materials Research
Nitropyrazoles as Components in High Energy Density Materials (HEDMs)
Nitropyrazole-based energetic compounds have attracted considerable interest due to their potential to meet the increasing demand for powerful, yet insensitive, eco-friendly energetic materials. rsc.org The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a stable backbone for the introduction of energetic functionalities like nitro groups. wikipedia.org The number and position of these nitro groups on the pyrazole ring significantly influence the compound's energetic characteristics. researchgate.netnih.gov
The relationship between the molecular structure of nitropyrazoles and their energetic performance is a key area of research. The introduction of nitro groups increases the nitrogen and oxygen content of the molecule, which in turn improves the oxygen balance and detonation performance. researchgate.netnih.gov The density of nitropyrazole compounds, a critical factor in their energetic output, also tends to increase with the number of nitro groups. researchgate.netnih.gov
Furthermore, the substituent at the N1 position of the pyrazole ring, which is a cyclohexyl group in the case of 1-Cyclohexyl-4-nitropyrazole, can also influence the compound's properties. While the cyclohexyl group itself is not an energetic functional group, its size and conformational flexibility can affect the crystal packing and density of the material, which are important determinants of its energetic performance.
A comparative look at various nitropyrazole derivatives reveals a clear trend: increased nitration leads to higher detonation velocities and pressures. For instance, polynitro-functionalized dipyrazolo-1,3,5-triazinanes have been synthesized to achieve high density and excellent molecular stability. researchgate.net Similarly, the combination of a dinitromethyl group with a nitropyrazole core has been shown to produce energetic salts with detonation performances comparable to that of RDX. nih.gov
| Compound Family | Key Structural Features | Impact on Performance |
| Polynitro Pyrazoles | Multiple nitro groups on the pyrazole ring. | High density, good oxygen balance, and superior detonation properties. rsc.org |
| Nitraminopyrazoles | Presence of nitramine (-NHNO2) groups. | Enhanced molecular stability and good energetic performance. researchgate.net |
| Dinitromethyl Pyrazoles | Contains the C(NO2)2 moiety. | Can lead to high detonation velocities, comparable to conventional explosives. nih.gov |
| Bis(nitropyrazoles) | Two nitropyrazole units linked together. | Can result in heat-resistant energetic materials with high thermal stability. ijrpr.com |
The design of advanced energetic materials focuses on achieving a balance between high performance and low sensitivity to external stimuli such as impact and friction. For nitropyrazoles, several design principles are employed to enhance their thermal stability and detonation characteristics.
One key strategy is the formation of extensive hydrogen-bonding networks within the crystal structure. rsc.orgacs.org These interactions can significantly enhance molecular stability. Another approach involves the creation of larger, more complex molecules, such as tetracyclic structures based on bis(4-nitropyrazole), which have demonstrated both high thermal stability and excellent detonation velocities. ijrpr.com
The incorporation of the pyrazole ring itself contributes to the thermal stability of these compounds due to its aromatic nature. The inherent stability of the pyrazole ring, combined with the energetic nitro groups, allows for the development of materials that are both powerful and relatively safe to handle. researchgate.netnih.gov
| Design Principle | Mechanism | Desired Outcome |
| Increased Nitration | Higher oxygen balance and density. | Enhanced detonation velocity and pressure. researchgate.netnih.govrsc.org |
| Hydrogen Bonding | Strong intermolecular forces. | Improved thermal stability and reduced sensitivity. rsc.orgacs.org |
| Molecular Complexity | Larger, more rigid structures. | Higher decomposition temperatures and better energetic performance. ijrpr.com |
| Introduction of Stable Moieties | Incorporating thermally stable groups. | Increased overall thermal stability of the energetic material. |
Exploration of Pyrazole Derivatives in Polymer Chemistry
The versatility of the pyrazole ring extends beyond energetic materials into the realm of polymer chemistry. Pyrazole derivatives are utilized as monomers for the synthesis of polymers with unique properties and applications. mdpi.com These applications can range from the development of conductive polymers to materials for gas capture.
For example, a microporous organic polymer based on pyrazole has been synthesized for high-performance CO2 capture. acs.org The presence of C=N and NH groups within the polymer structure provides sites for interaction with carbon dioxide molecules. acs.org In another instance, fluorinated polymers based on pyrazole groups have been investigated for use in fuel cell membranes. mdpi.com The specific properties of this compound, such as the polarity introduced by the nitro group and the aliphatic nature of the cyclohexyl group, could be leveraged in the design of specialty polymers.
Development of Pyrazole-Based Ligands for Coordination Chemistry and Catalysis
Pyrazole and its derivatives are well-established as effective ligands in coordination chemistry and catalysis. researchgate.netnih.govresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to a wide variety of metal ions, forming stable complexes with diverse geometries. researchgate.net These metal complexes have found applications in various catalytic processes, including carbon-carbon coupling reactions, oxidation reactions, and polymerization. rsc.orgresearchgate.netnih.gov
The substituent on the pyrazole ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity. researchgate.net For instance, pyrazole ligands have been shown to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. rsc.org Similarly, manganese catalysts coordinated with pyrazole ligands have demonstrated improved efficiency in transfer hydrogenation reactions. rsc.org The this compound, with its specific substitution pattern, could potentially be used to create novel ligands for the development of new catalysts with unique reactivity and selectivity.
Future Directions and Emerging Research Avenues
Development of Sustainable and Atom-Economical Synthetic Routes
The future synthesis of 1-Cyclohexyl-4-nitropyrazole will likely move away from traditional methods towards more environmentally benign and efficient processes. The principles of green chemistry are increasingly guiding the development of synthetic pathways for heterocyclic compounds like pyrazoles. researchgate.net Key areas of development include:
Multicomponent Reactions: One-pot, multicomponent reactions are highly desirable as they reduce waste, save time, and minimize energy consumption. rsc.org A potential sustainable route for this compound could involve a three-component reaction between a cyclohexylhydrazine (B1595531) synthon, a suitable three-carbon synthon, and a nitrating agent, catalyzed by a reusable catalyst.
Green Solvents and Catalysts: Research is focused on replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. researchgate.net Furthermore, the use of recyclable, heterogeneous catalysts, like metal-organic frameworks (MOFs) or functionalized nanoparticles, can significantly improve the sustainability of the synthesis. tojqi.net For instance, a solid-acid catalyst could facilitate the cyclization and subsequent nitration steps in a single, efficient process.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. mdpi.com A flow-based synthesis of this compound would allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, potentially leading to higher yields and purity while minimizing hazardous intermediates. mdpi.com
| Synthesis Strategy | Key Advantages for this compound Synthesis | Relevant Research Area |
| Multicomponent Reaction | High atom economy, reduced waste, operational simplicity. | Green Chemistry, One-Pot Synthesis |
| Heterogeneous Catalysis | Catalyst reusability, easier product purification, reduced environmental impact. | Nanomaterials, Sustainable Catalysis |
| Flow Chemistry | Enhanced safety, precise process control, improved scalability and yield. | Process Chemistry, Chemical Engineering |
Advancements in In Situ Spectroscopic and Structural Characterization Techniques
Understanding the reaction mechanism and identifying transient intermediates are crucial for optimizing the synthesis of this compound. Advancements in in situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur.
Future research could employ a suite of these techniques to gain a deeper understanding of the formation of this compound. For example, in situ NMR and IR spectroscopy can track the consumption of reactants and the formation of intermediates and the final product, providing valuable kinetic data. stonybrook.edu This information is critical for identifying rate-determining steps and potential side reactions, enabling the rational optimization of reaction conditions. Furthermore, techniques like Raman spectroscopy can be particularly useful for identifying specific functional groups and monitoring the progress of the nitration step. These experimental observations can be correlated with theoretical calculations to build a comprehensive mechanistic picture.
| Technique | Information Gained | Application to this compound Synthesis |
| In Situ NMR | Real-time concentration of reactants, intermediates, and products; kinetic data. | Elucidating the cyclization mechanism and kinetics. |
| In Situ FT-IR | Monitoring changes in functional groups (e.g., C=N, N-N, NO2). | Tracking the formation of the pyrazole (B372694) ring and the introduction of the nitro group. |
| Raman Spectroscopy | Vibrational modes of specific bonds, structural information. | Confirming the structure of intermediates and final product without invasive sampling. |
Integrated Computational and Experimental Approaches for Rational Design
The integration of computational chemistry with experimental synthesis is a powerful strategy for the rational design of new molecules with tailored properties. This approach can accelerate the discovery of novel derivatives of this compound for specific applications.
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. These calculations can help in understanding its stability, reactivity, and potential reaction pathways.
Molecular Docking and QSAR: For potential medicinal chemistry applications, molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with biological targets. Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate the structural features of these derivatives with their biological activity, guiding the design of more potent compounds. tojqi.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their interactions with other molecules or materials over time, which is crucial for designing new functional materials.
This integrated approach allows researchers to computationally screen a large number of virtual compounds based on the this compound scaffold, prioritizing the most promising candidates for experimental synthesis and testing, thereby saving significant time and resources.
Exploration of Novel Applications and Functional Materials Based on the this compound Scaffold
The unique combination of a bulky cyclohexyl group and an electron-withdrawing nitro group on the pyrazole ring suggests that this compound could serve as a versatile building block for novel functional materials.
Energetic Materials: Nitropyrazoles are a well-known class of energetic materials due to their high nitrogen content and heat of formation. The this compound scaffold could be explored for the development of new energetic compounds. The cyclohexyl group may influence properties such as density, thermal stability, and sensitivity. Further functionalization of the pyrazole ring could lead to materials with tailored detonation properties.
Medicinal Chemistry: Pyrazole derivatives are prevalent in many approved drugs and are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.net The this compound core could be a starting point for developing new therapeutic agents. The lipophilic cyclohexyl group could enhance membrane permeability, while the nitro group could be a site for further chemical modification or act as a key pharmacophore.
Materials Science: The pyrazole ring is an excellent ligand for coordinating with metal ions. This property could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers based on the this compound ligand. Such materials could have applications in catalysis, gas storage, or as sensors.
Future research in these areas will involve the synthesis of a library of derivatives based on the this compound scaffold and a thorough evaluation of their physical, chemical, and biological properties to identify promising candidates for specific applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Cyclohexyl-4-nitropyrazole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, substituting a nitro group onto a pyrazole precursor (e.g., 1-cyclohexylpyrazole) using nitric acid or nitrating agents under controlled temperatures (0–5°C). Solvent choice (e.g., acetic acid or dichloromethane) and catalysts (e.g., sulfuric acid) influence yield. Optimization can involve varying molar ratios of reagents, reflux duration (e.g., 4–6 hours), and post-reaction purification via column chromatography . Characterization via -NMR and IR spectroscopy confirms nitro group introduction and cyclohexyl stability.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Techniques include:
- Spectroscopy : - and -NMR to confirm substituent positions and cyclohexyl conformation. IR spectroscopy identifies nitro (NO) stretching vibrations (~1520 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- Computational Modeling : Density Functional Theory (DFT) calculates electron density distribution, HOMO-LUMO gaps, and nitro group effects on aromaticity .
Q. What preliminary biological assays are recommended for evaluating this compound?
- Methodological Answer : Start with antimicrobial screening (e.g., broth microdilution for MIC values against E. coli or S. aureus). Cytotoxicity assays (MTT or resazurin-based) in mammalian cell lines (e.g., HEK-293) assess selectivity. Compare results to structurally similar compounds (e.g., 4-nitropyrazole derivatives) to infer nitro group contributions .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from substituent positioning or assay conditions. Strategies include:
- Comparative SAR Studies : Systematically modify substituents (e.g., replacing nitro with methyl or halogens) and test in parallel assays .
- Dose-Response Analysis : Use IC/EC curves to distinguish potency variations.
- Computational Docking : Map nitro group interactions with target proteins (e.g., cytochrome P450) to identify steric/electronic mismatches .
Q. What strategies improve the regioselectivity of nitration in pyrazole derivatives like this compound?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction media. Techniques include:
- Directed Ortho-Metalation : Use lithiation to position nitro groups.
- Acid-Mediated Nitration : Sulfuric acid enhances electrophilic substitution at the para position relative to the cyclohexyl group.
- Microwave-Assisted Synthesis : Reduces side reactions by accelerating reaction kinetics .
Q. How can researchers address stability issues of this compound under varying pH conditions?
- Methodological Answer : Stability studies involve:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) and monitor via HPLC. Nitro groups may hydrolyze under alkaline conditions.
- Stabilization Methods : Lyophilization for long-term storage or encapsulation in cyclodextrins to shield reactive sites .
Methodological Considerations for Data Interpretation
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate efficacy (E) and potency (IC). Pairwise comparisons (ANOVA with Tukey’s post hoc) identify significant differences between derivatives. Validate with bootstrap resampling to assess confidence intervals .
Q. How can computational models predict the metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
